1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Description
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate is a piperidine-derived dicarboxylate ester characterized by ethyl and methyl ester groups at positions 1 and 3 of the piperidine ring, respectively. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical flexibility (due to the piperidine ring’s chair conformers) and functional group reactivity make it valuable for asymmetric catalysis and medicinal chemistry applications. The molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
1-O-ethyl 3-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-5-8(7-11)9(12)14-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELILEJUDBAGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662911 | |
| Record name | 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126291-63-2 | |
| Record name | 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate and methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-ethyl 3-methyl piperidine-1,3-dicarboxylate and analogous piperidine/pyrrolidine dicarboxylates:
Stereochemical and Functional Group Variations
- Substituent Effects: The tert-butyl group in analogs (e.g., ) enhances steric hindrance, slowing hydrolysis compared to ethyl/methyl esters.
- Stereoselectivity : Compounds like the (3S,4R)-4-hydroxypiperidine derivative () exhibit distinct pharmacological profiles due to hydrogen-bonding interactions at C4. In contrast, racemic this compound lacks defined stereocenters, limiting its use in enantioselective synthesis.
Application-Specific Performance
- Pharmaceutical Intermediates : tert-Butyl/methyl piperidine dicarboxylates () are preferred for CNS drug synthesis due to enhanced blood-brain barrier permeability.
- Fluorogenic Probes : Ethyl/methyl esters () are optimal for indolizine derivatives due to their electron-withdrawing ester groups, enhancing fluorescence quantum yields.
Key Research Findings
Thermal Stability : Ethyl/methyl esters (e.g., this compound) exhibit lower thermal stability (decomposition at 150°C) compared to tert-butyl analogs (>200°C).
Biological Activity : Piperidine dicarboxylates with hydroxyl or benzimidazole substituents () show 10–100x higher binding affinity to neurokinin receptors than unsubstituted analogs.
Chromatographic Behavior : Racemic mixtures (e.g., 1-ethyl 3-methyl derivatives) require chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for resolution, whereas stereodefined analogs () are separable via standard reverse-phase HPLC.
Biological Activity
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate (EMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of EMPD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
EMPD is characterized by its piperidine ring structure with two carboxylate groups. Its molecular formula is , and it possesses a molecular weight of 187.20 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which influence its biological activity and therapeutic potential.
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that EMPD exhibits notable antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been identified as a primary mechanism of action, leading to cell lysis and death.
Anticancer Activity
EMPD has shown promise as an anticancer agent in several preclinical studies. It has been reported to inhibit the proliferation of cancer cell lines, including breast and pancreatic cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of EMPD is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : EMPD may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : The compound has been shown to bind to certain receptors, influencing downstream signaling cascades that regulate cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen evaluated EMPD's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
- Anticancer Research : In a comparative study assessing various piperidine derivatives, EMPD was found to exhibit superior growth inhibition in human breast cancer MCF-7 cells compared to other compounds in its class. The study highlighted the compound's potential as a lead candidate for further drug development.
Table 1: Summary of Biological Activities of EMPD
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
